![molecular formula C20H17BrN4O3 B2938660 4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 871908-22-4](/img/structure/B2938660.png)
4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Description
4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H17BrN4O3 and its molecular weight is 441.285. The purity is usually 95%.
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Biological Activity
The compound 4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms that contribute to its efficacy in various biological contexts.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The benzimidazole and pyrazole moieties are synthesized through established methods in organic chemistry. The final product is often characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds containing benzimidazole and pyrazole structures. Specifically, derivatives similar to this compound exhibit significant activity against various bacterial strains.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Staphylococcus aureus | 12.5 μg/mL |
2 | Escherichia coli | 50 μg/mL |
3 | Pseudomonas aeruginosa | 50 μg/mL |
These results indicate that the compound can effectively inhibit the growth of pathogenic bacteria, suggesting its potential as an antimicrobial agent .
Antifungal Activity
The compound also demonstrates antifungal activity against several strains. For example, a related compound was shown to inhibit the growth of Aspergillus fumigatus with an efficacy rate exceeding 90% at certain concentrations . The structural features of the benzimidazole and pyrazole rings are believed to play a crucial role in this activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal metabolism.
- Disruption of Membrane Integrity : The lipophilic nature of the pyrazole ring may disrupt microbial membrane integrity, leading to cell death.
- Interference with Nucleic Acid Synthesis : Benzimidazole derivatives have been reported to interact with DNA gyrase and topoisomerase enzymes, which are critical for DNA replication .
Case Studies
A study conducted on a series of benzimidazole-pyrazole compounds revealed that those with a bromophenyl substitution exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. This suggests that specific substitutions can significantly influence biological activity .
Properties
IUPAC Name |
4-[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3/c21-13-7-5-12(6-8-13)16-11-17(25(24-16)18(26)9-10-19(27)28)20-22-14-3-1-2-4-15(14)23-20/h1-8,17H,9-11H2,(H,22,23)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMCCZNTALRXHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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